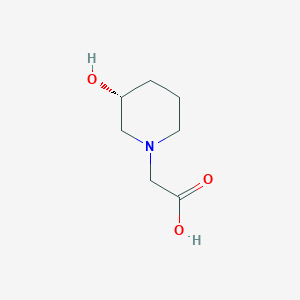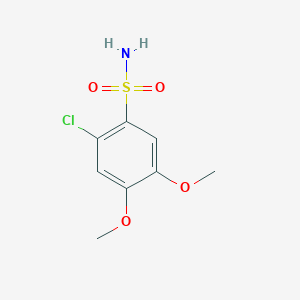
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide is 1S/C8H10ClNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Role in Enzyme Inhibition and Chemical Synthesis
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide has been identified as a critical component in the synthesis of various chemical compounds, exhibiting strong inhibition of human carbonic anhydrases, enzymes crucial for various physiological processes. The sulfonamide functionality is pivotal, enabling the construction of complex rings such as [1,4]oxazepine rings and acting as a prosthetic zinc-binding group in enzyme inhibition. This multifaceted role highlights its importance in medicinal chemistry and drug design, contributing to the development of potent enzyme inhibitors with potential therapeutic applications (Sapegin et al., 2018).
Involvement in Antimicrobial Research
In the realm of antimicrobial research, derivatives of this compound have been explored for their inhibitory effects against various bacterial strains. Novel sulfonamides containing 2-Chloro-4,5-dimethoxybenzene scaffolds were synthesized and evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species. These studies provide valuable insights into the antimicrobial potential of sulfonamide derivatives and lay the groundwork for further exploration in the field of antimicrobial drug development (Krátký et al., 2012).
Advancements in Drug Design and Tumor Research
In drug design and tumor research, the sulfonamide group, to which 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide belongs, has been highlighted for its essential role. It appears in various forms in many marketed drugs, particularly in sulfonamide antibacterials that inhibit tetrahydropteroic acid synthetase. Despite concerns over hypersensitivity associated with certain structures in this class, the sulfonamide group remains a vital and safe element in the medicinal chemist's toolkit, contributing significantly to drug design and therapeutic development (Kalgutkar et al., 2010; Smith & Jones, 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-chloro-4,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVGYXPWGXCOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
![4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1454467.png)
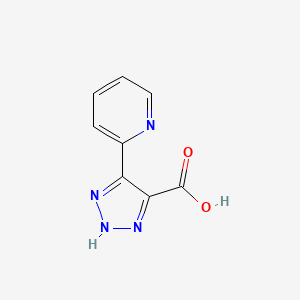

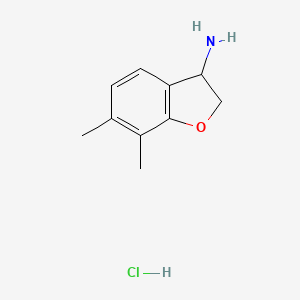
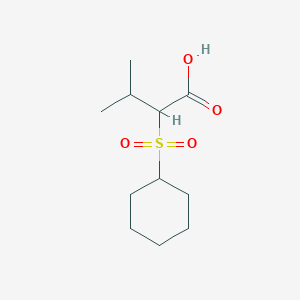
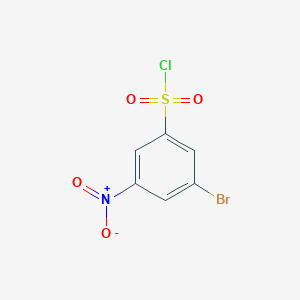
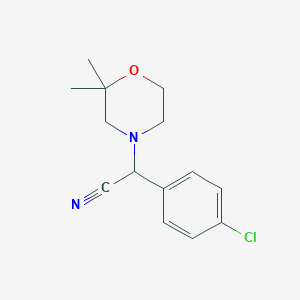
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)
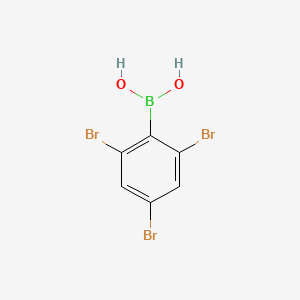
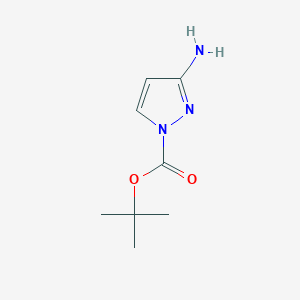
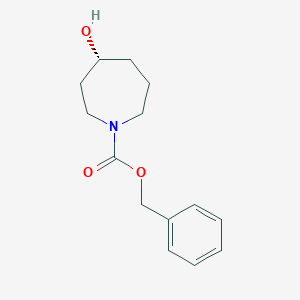
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)
